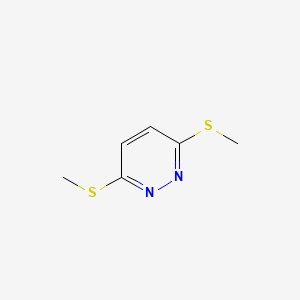

3,6-Bis(methylthio)pyridazine

Description

Structure

3D Structure

Properties

CAS No. |

37813-54-0 |

|---|---|

Molecular Formula |

C6H8N2S2 |

Molecular Weight |

172.3 g/mol |

IUPAC Name |

3,6-bis(methylsulfanyl)pyridazine |

InChI |

InChI=1S/C6H8N2S2/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3 |

InChI Key |

BCPWVUPUCCLLBA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(C=C1)SC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,6 Bis Methylthio Pyridazine and Its Analogues

Chemo- and Regioselective Synthesis of the Pyridazine (B1198779) Core

The construction of the pyridazine ring with specific substitution patterns requires precise control over the reaction's chemo- and regioselectivity. Several powerful strategies have been developed to achieve this, including classical cyclization reactions and modern cycloaddition approaches.

The condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a foundational and widely employed method for the synthesis of the pyridazine core. acs.org This approach is particularly effective for preparing 3,6-disubstituted pyridazines. The reaction involves the cyclocondensation of a 1,4-dicarbonyl precursor with hydrazine, typically with the removal of two molecules of water, to form the dihydropyridazine, which then aromatizes to the pyridazine.

The chemo- and regioselectivity of this reaction are critical when using unsymmetrical 1,4-dicarbonyl compounds or substituted hydrazines. The reaction conditions, including the choice of solvent and catalyst, can influence which carbonyl group reacts first and the orientation of the substituents in the final product. For instance, the use of microwave irradiation has been shown to accelerate the cyclocondensation of 1,4-diketones with hydrazine in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), providing a rapid entry to 3,4,6-trisubstituted pyridazines. thieme-connect.comthieme-connect.com

A novel and highly regioselective two-step method has been developed for the preparation of 4-methylthio-substituted pyridazines from readily available aryl methyl ketones. thieme-connect.com This process involves the homocoupling of aryl methyl ketones to form 2-methylthio-substituted 1,4-diketones, which are then cyclized with hydrazine hydrate (B1144303) at room temperature to yield the target pyridazines with high regioselectivity. thieme-connect.com

| Precursor Type | Reagents | Key Features | Resulting Pyridazine |

| 1,4-Diketones | Hydrazine hydrate, DDQ, Microwave | Rapid synthesis | 3,4,6-Trisubstituted pyridazines thieme-connect.comthieme-connect.com |

| Aryl methyl ketones | 1. CuO, I₂, DMSO; 2. Hydrazine hydrate | High regioselectivity, mild conditions | 4-Methylthio-substituted pyridazines thieme-connect.com |

| Arylglyoxal hydrates, β-dicarbonyls | Hydrazine hydrate, water, ultrasound | Green chemistry, short reaction times | 6-Aryl-3-methylpyridazine-4-carboxylic acid esters growingscience.comgrowingscience.com |

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful and versatile tool for the synthesis of pyridazines. d-nb.infoacs.org This reaction typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) with an electron-rich dienophile, followed by the retro-Diels-Alder elimination of dinitrogen to form the aromatic pyridazine ring. acs.orgacs.orgresearchgate.net This method offers a high degree of predictability and control over the substitution pattern of the resulting pyridazine.

The regioselectivity of the IEDDA reaction is governed by the electronic and steric properties of both the tetrazine and the dienophile. For instance, the reaction of 3,6-disubstituted-1,2,4,5-tetrazines with unsymmetrical alkynes or alkenes can lead to the formation of a single regioisomer. The use of superheated microwave conditions can significantly accelerate these cycloadditions, reducing reaction times from days to hours. acs.orgacs.org Furthermore, this technique has enabled the unexpected cycloaddition of the enol tautomers of various ketones and aldehydes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, providing an alternative route to substituted pyridazines. acs.orgacs.org

A concise synthesis of a3pyridazino3indolophane was achieved using a twofold sequential hydroboration/Suzuki-Miyaura cross-coupling to generate the cyclophane, which then underwent a transannular IEDDA reaction upon heating. nih.gov This highlights the utility of IEDDA reactions in the synthesis of complex polycyclic systems containing a pyridazine core.

| Tetrazine Substituent | Dienophile | Key Features |

| 3,6-Di(pyridin-2-yl) | Acetylenes | Microwave acceleration acs.orgacs.org |

| 3,6-Di(pyridin-2-yl) | Ketone/Aldehyde enols | Novel route to substituted pyridazines under microwave conditions acs.orgacs.org |

| Various | Cyclic enol ethers | Access to pyridazines with 2-hydroxyethyl, 3-hydroxypropyl, and 3-oxopropyl substituents d-nb.info |

While often used to functionalize a pre-existing pyridazine ring, palladium-catalyzed cross-coupling reactions can also be instrumental in the construction of the pyridazine core itself, particularly in multicomponent reactions. A straightforward three-component methodology for the solution-phase high-throughput synthesis of 2,5-disubstituted pyridazin-3(2H)-one libraries has been developed. nih.gov In this approach, the diversity at the 5-position of the pyridazinone ring is achieved through various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings. nih.gov

Furthermore, palladium-catalyzed aminocarbonylation of 3,6-diiodopyridazine (B154836) with a range of primary and secondary amines has been shown to produce 3,6-diamidopyridazines in moderate to high yields. researchgate.net This method demonstrates the utility of palladium catalysis in introducing functional groups that can be precursors for further derivatization.

Installation and Functionalization of Methylthio Moieties: Strategies and Mechanistic Insights

The introduction of methylthio groups onto the pyridazine scaffold is a key step in the synthesis of 3,6-bis(methylthio)pyridazine and its analogues. A common and effective method involves the nucleophilic aromatic substitution of halopyridazines, particularly dichloropyridazines. For example, 3,6-dichloropyridazine (B152260) can be reacted with sodium methylthiolate to yield this compound.

A highly regioselective route to construct methylthio-substituted pyridazines from aryl methyl ketones has been developed. thieme-connect.com This two-step procedure involves the homocoupling of aryl methyl ketones in the presence of copper(II) oxide, iodine, and dimethyl sulfoxide (B87167) to generate 2-methylthio-substituted 1,4-diketones, which are then cyclized with hydrazine hydrate. thieme-connect.com This method provides access to 4-methylthio-substituted pyridazines under mild conditions and with high yields. thieme-connect.com

The methylthio group itself can be further functionalized. For instance, the oxidation of a methylthio group to a methylsulfonyl group can be achieved using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). This transformation is useful for modifying the electronic properties and biological activity of the pyridazine derivative.

| Starting Material | Reagents | Product | Key Features |

| 3,6-Dichloropyridazine | Sodium methylthiolate | This compound | Nucleophilic aromatic substitution |

| Aryl methyl ketones | 1. CuO, I₂, DMSO; 2. Hydrazine hydrate | 4-Methylthio-substituted pyridazines | High regioselectivity thieme-connect.com |

| 6-Chloropyridazin-3-amine | Sodium methylthiolate | 6-(Methylthio)pyridazin-3-amine | Nucleophilic substitution |

| This compound | m-CPBA | 3,6-Bis(methylsulfonyl)pyridazine | Oxidation of methylthio groups |

Green Chemistry Approaches and Sustainable Synthesis of Pyridazine Derivatives

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry principles have been applied to the synthesis of pyridazines to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. The microwave-assisted cyclocondensation of 1,4-diketones with hydrazine provides a rapid and efficient route to polysubstituted pyridazines. thieme-connect.comthieme-connect.com This method often leads to higher yields and shorter reaction times compared to conventional heating. nih.gov Microwave irradiation has also been successfully employed to accelerate the IEDDA reaction for pyridazine synthesis, even allowing for reactions in more environmentally friendly solvents like dichloromethane (B109758) under superheated conditions. acs.orgacs.org

Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of pyridazines. A three-component reaction of arylglyoxal hydrates with β-dicarbonyl compounds and hydrazine hydrate in water under ultrasonic irradiation affords 6-aryl-3-methylpyridazine-4-carboxylic acid esters in high yields and with very short reaction times. growingscience.comgrowingscience.com The use of water as a solvent further enhances the green credentials of this method. growingscience.comgrowingscience.com Additionally, multicomponent reactions (MCRs) are inherently atom-economical and are considered a green synthetic strategy. One-pot MCRs for the synthesis of fused pyridazine systems, such as pyrimido[4,5-c]pyridazines, have been developed, offering straightforward access to complex heterocyclic scaffolds. tubitak.gov.trsemanticscholar.orgciac.jl.cn

High-Throughput Synthesis and Combinatorial Libraries of Pyridazine Derivatives

The demand for large and diverse collections of compounds for drug discovery and materials science has driven the development of high-throughput and combinatorial synthetic methods. These approaches have been successfully applied to the pyridazine scaffold.

A three-component palladium-catalyzed methodology has been developed for the solution-phase high-throughput synthesis of 2,5-disubstituted pyridazin-3(2H)-one libraries. nih.gov This method allows for the rapid generation of a library of compounds by varying the substrates in the palladium-catalyzed coupling step. nih.gov The use of multicomponent reactions is particularly well-suited for combinatorial chemistry, as they allow for the construction of complex molecules with multiple points of diversity in a single step. Regiospecific one-pot combinatorial synthesis of substituted pyrimido[4,5-c]pyridazines has been reported, demonstrating the power of this approach for generating libraries of fused pyridazine derivatives. tubitak.gov.tr

The development of building blocks amenable to automated library generation is another key aspect of high-throughput synthesis. For example, the design and synthesis of fused pyridine (B92270) building blocks that can be used in automated library generation have been demonstrated, and similar strategies can be envisioned for pyridazine-based scaffolds. whiterose.ac.uk High-throughput screening has identified pyridazine derivatives with interesting biological activities, further stimulating the need for efficient methods to synthesize chemical libraries of these compounds. acs.orgnih.gov

Elucidation of Reactivity and Transformation Mechanisms of 3,6 Bis Methylthio Pyridazine

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring System, including Methylthio Displacement

The pyridazine nucleus is inherently electron-deficient, which makes it susceptible to nucleophilic attack. thieme-connect.de Unlike some other diazines, every carbon atom in the pyridazine ring is activated towards nucleophiles. thieme-connect.de In 3,6-bis(methylthio)pyridazine, the methylthio groups (-SMe) are effective leaving groups, facilitating nucleophilic substitution reactions.

The displacement of the methylthio groups can be achieved with a variety of nucleophiles. For instance, treatment with basic nucleophiles such as alkoxides can lead to the substitution of one or both methylthio groups. dur.ac.uk The reaction of 3,6-bis(methylthio)-1,2,4,5-tetrazine with methanol (B129727) in the presence of catalytic sodium methoxide (B1231860) results in the displacement of a methylthio group to form 3-methoxy-6-methylthio-1,2,4,5-tetrazine. dur.ac.uk Similarly, reactions with amines can displace the methylthio substituents. vulcanchem.com

The regioselectivity of these substitution reactions can often be controlled. In a related system, 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, nucleophilic substitution with mono- and di-amines can lead to the displacement of one or both pyrazolyl groups. researchgate.net Furthermore, selective displacement of a methylthio group has been observed in the presence of other functional groups. For example, treatment of a pyrazolo[3,4-d]pyrimidine derivative containing both a methylthio and a cyano group with methylhydrazine resulted in the selective displacement of the methylthio group. umich.edu

The pyridazine ring itself can also be subject to nucleophilic attack, particularly in reactions like the Chichibabin amination. thieme-connect.de However, the presence of good leaving groups like the methylthio substituents primarily directs the reactivity towards substitution at the C3 and C6 positions. The ability to easily displace these groups makes this compound a valuable precursor for the synthesis of various substituted pyridazines. nih.gov

A notable application of this reactivity is in the synthesis of imidazo[1,2-b]pyridazines, where the pyridazine ring is functionalized through nucleophilic displacement. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 3,6-bis(methylthio)-1,2,4,5-tetrazine | Methanol/Sodium methoxide | 3-methoxy-6-methylthio-1,2,4,5-tetrazine | dur.ac.uk |

| 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | Amines | Mono- or di-substituted products | researchgate.net |

| 3-cyano-4,6-bis(methylthio)-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine | Methylhydrazine | 3-cyano-4-(1-methylhydrazino)-6-methylthio-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine | umich.edu |

Electrophilic Aromatic Substitution Patterns on the Pyridazine Core

The pyridazine ring is an electron-deficient aromatic system due to the presence of two adjacent electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. researchgate.netwikipedia.org Compared to benzene (B151609), the reactivity of pyridazine in EAS is significantly lower and often requires harsh reaction conditions. wikipedia.org The reactivity of pyridazine towards electrophiles is often compared to that of nitrobenzene. wikipedia.org

Due to the deactivating effect of the nitrogen atoms, electrophilic attack, when it does occur, is directed to the carbon atoms with the highest electron density. In the unsubstituted pyridazine ring, this is typically the C4 and C5 positions. thieme-connect.de However, for substituted pyridazines like this compound, the directing effects of the substituents must also be considered. The methylthio group is generally considered an ortho-, para-directing group in electrophilic aromatic substitution on benzene rings. However, in the electron-poor pyridazine system, its influence is less pronounced.

Direct electrophilic substitution on this compound is not a commonly employed synthetic strategy due to the low reactivity of the pyridazine core. Instead, functionalization is more readily achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

DFT studies have shown that the low reactivity of pyridazine towards electrophilic substitution can be attributed to the nature of its highest occupied molecular orbital (HOMO), which is not a π orbital. researchgate.net This contrasts with pyridine-N-oxide, where the HOMO is an aromatic orbital, leading to a change in reactivity. researchgate.net

Oxidation and Reduction Pathways of the Methylthio Groups and Pyridazine Ring

The this compound molecule possesses multiple sites susceptible to oxidation and reduction, namely the methylthio groups and the pyridazine ring itself.

Oxidation: The sulfur atoms of the methylthio groups are readily oxidized. Common oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can convert the methylthio groups into the corresponding sulfoxides and subsequently to sulfones. smolecule.com For example, the oxidation of various thio-substituted pyridazines has been successfully carried out using Oxone in a mixture of methanol and water. uni-muenchen.de This selective oxidation of the sulfur atoms without affecting the pyridazine ring is a valuable tool for modifying the electronic properties and reactivity of the molecule.

The pyridazine ring itself can also be oxidized, typically at the nitrogen atoms, to form N-oxides. wikipedia.org This transformation can alter the reactivity of the pyridazine ring, for instance, by promoting electrophilic substitution at the C2 and C4 positions. wikipedia.org The oxidation of dihydro-pyridazino[4,5-d]pyridazines to their aromatic counterparts has been achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), sometimes in the presence of a ferrocene (B1249389) catalyst. sciety.orgpreprints.org

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the aromatic ring. In some cases, reductive cleavage of the pyridazine moiety can occur. For instance, treatment of a complex pyridazine derivative with Raney nickel led to the reductive cleavage of the pyridazine ring. umich.edu The chloro group on a pyridazine ring can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride. smolecule.com

Table 2: Oxidation and Reduction Reactions

| Substrate | Reagent(s) | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| Thio-substituted pyridazines | Oxone, MeOH/H₂O | Corresponding sulfoxides | Oxidation | uni-muenchen.de |

| 5,8-bis(methylthio)-1-aryl-1,2-dihydropyridazino[4,5-d]pyridazines | DDQ, Ferrocene (cat.) | Aromatic pyridazino[4,5-d]pyridazines | Oxidation | sciety.orgpreprints.org |

| 8-amino-6-methyl-2-(β-D-ribofuranosyl)-1H-2,6-dihydro-1,2,3,5,6,7-hexaazaacenaphthylene | Raney nickel | Reductive cleavage product | Reduction | umich.edu |

Transition Metal-Catalyzed Coupling Reactions Involving this compound as a Substrate

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridazines. eie.gr The methylthio groups in this compound can act as leaving groups in certain coupling reactions, although chloro or bromo-substituted pyridazines are more commonly used substrates. researchgate.net

A variety of functionalized methylthio-substituted N-heterocycles, including pyridazines, have been shown to undergo smooth palladium- or nickel-catalyzed cross-coupling reactions with organozinc reagents. researchgate.net For instance, the selective cross-coupling of 6-chloro-3,4-bis(methylthio)pyridazine with arylzinc halides has been achieved using either nickel or palladium catalysis to target different positions on the pyridazine ring. uni-muenchen.de Nickel catalysis with Xantphos as a ligand promoted arylation at the 6-position, while palladium catalysis with SPhos as a ligand led to arylation at the 4-position. researchgate.net

Suzuki-Miyaura coupling is another widely used method for the C-C bond formation on the pyridazine scaffold. nih.gov This reaction typically involves the coupling of a halo-pyridazine with a boronic acid or its ester in the presence of a palladium catalyst. While direct coupling involving the displacement of a methylthio group is less common, this compound can be converted to the corresponding dihalopyridazine, which then serves as a substrate for Suzuki-Miyaura reactions.

Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, has also been applied to pyridazine derivatives. mdpi.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

Table 3: Transition Metal-Catalyzed Coupling Reactions

| Pyridazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 6-chloro-3,4-bis(methylthio)pyridazine | Arylzinc halides | Ni(acac)₂ / Xantphos | 6-arylated pyridazines | uni-muenchen.deresearchgate.net |

| 6-chloro-3,4-bis(methylthio)pyridazine | Arylzinc halides | Pd(OAc)₂ / SPhos | 4-arylated pyridazines | uni-muenchen.deresearchgate.net |

Cycloaddition Reactions and Pericyclic Transformations with Pyridazine Derivatives

Pyridazine and its derivatives can participate in cycloaddition reactions, acting as either the diene or the dienophile component, depending on the reaction partners. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a particularly important transformation for pyridazine-containing systems, especially for the synthesis of pyridazines from 1,2,4,5-tetrazines. researchgate.netresearchgate.netrsc.org

In these reactions, an electron-deficient diene (the tetrazine) reacts with an electron-rich dienophile (an alkyne or alkene). organic-chemistry.orgacs.orgresearchgate.netacs.orgnih.gov The initial cycloadduct then undergoes a retro-Diels-Alder reaction with the extrusion of dinitrogen to afford the pyridazine ring. For example, 3,6-bis(methylthio)-1,2,4,5-tetrazine readily undergoes [4+2] cycloaddition reactions with various dienophiles. researchgate.net This methodology has been used to prepare a wide range of substituted pyridazines. researchgate.netresearchgate.net

Pyridazine derivatives can also undergo [3+2] cycloaddition reactions. For instance, pyridazinium ylides, generated in situ, react with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form pyrazolo[1,5-a]pyridazine derivatives. nih.gov

Furthermore, intramolecular cycloaddition reactions of pyridazine derivatives have been utilized to construct fused heterocyclic systems. A cascade reaction involving an alkoxy displacement followed by an intramolecular [4+2] cycloaddition of a pendant alkyne with a 1,2,4-triazine (B1199460) core has been reported to yield a benzofuro[2,3-b]pyridine (B12332454) system. nih.gov

Photochemical and Radiolytic Transformations of Pyridazine Scaffolds

The photochemical and radiolytic transformations of pyridazine scaffolds are less extensively studied compared to their thermal reactivity. However, photochemical reactions can offer unique pathways for the synthesis and modification of these heterocycles.

Photochemical reactions of pyridazine derivatives can lead to rearrangements and the formation of new ring systems. For example, the photolysis of certain pyridazines can result in the extrusion of dinitrogen and the formation of cyclobutadienes or their valence isomers.

While specific studies on the photochemical and radiolytic transformations of this compound are not widely reported in the provided search results, the general principles of heterocyclic photochemistry can be applied. The presence of the methylthio groups and the pyridazine ring provides chromophores that can absorb UV or visible light, leading to excited states that can undergo various reactions.

Radiolysis, the decomposition of a substance by ionizing radiation, can also induce transformations in pyridazine derivatives. These high-energy processes can lead to bond cleavage, radical formation, and subsequent reactions, resulting in a complex mixture of products.

Sophisticated Spectroscopic and Structural Characterization of 3,6 Bis Methylthio Pyridazine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,6-bis(methylthio)pyridazine in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the pyridazine (B1198779) ring typically appear as a singlet at approximately 7.09 ppm. The protons of the two equivalent methylthio groups give rise to a sharp singlet at around 2.69 ppm. rsc.org

The ¹³C NMR spectrum in CDCl₃ shows a signal for the carbon atoms of the pyridazine ring at about 125.0 ppm, and the carbon atoms of the methyl groups appear at approximately 13.2 ppm. rsc.org The carbon atoms attached to the sulfur atoms are observed at a chemical shift of around 158.9 ppm. rsc.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the assignments of the ¹H and ¹³C spectra. COSY experiments establish the correlation between neighboring protons, although in this symmetric molecule, such couplings are not observed for the ring protons. HMQC and HMBC experiments are crucial for correlating the proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This confirms the attachment of the methylthio groups to the pyridazine ring.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridazine Ring Protons | 7.09 (s, 2H) rsc.org | 125.0 rsc.org |

| Methyl Protons | 2.69 (s, 6H) rsc.org | 13.2 rsc.org |

| Pyridazine Ring Carbons (C-S) | - | 158.9 rsc.org |

| Data obtained from a 300 MHz NMR spectrometer for ¹H and a 75 MHz spectrometer for ¹³C. rsc.org |

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition and assessing the purity of this compound. This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which can be used to determine its molecular formula.

For this compound (C₆H₈N₂S₂), the expected monoisotopic mass is approximately 172.012891 g/mol . epa.gov Techniques such as Electrospray Ionization (ESI) are often used to generate ions for mass analysis. rsc.org The observation of a molecular ion peak corresponding to this exact mass in the HRMS spectrum provides strong evidence for the presence of the compound and helps to rule out impurities with different molecular formulas.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. These include C-H stretching vibrations of the methyl groups and the pyridazine ring, C=N and N-N stretching vibrations of the pyridazine ring, and C-S stretching vibrations. For example, a related compound, 2,3,5-substituted-6-(methylthio)pyridine, shows an IR absorption band around 2916 cm⁻¹ which is attributed to C-H stretching. thieme-connect.com

Raman spectroscopy, which is sensitive to non-polar bonds, can complement the IR data, particularly for the S-S and C-S bonds, and the vibrations of the pyridazine ring.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes/Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions of this compound.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Charge Transfer Characteristics

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, is employed to investigate the electronic transitions within the this compound molecule.

The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* and n-π* electronic transitions. The sulfur atoms of the methylthio groups can act as electron donors, potentially leading to intramolecular charge transfer (ICT) bands. In a study of dicyanopyrazine derivatives, the replacement of methoxy (B1213986) groups with methylthio groups resulted in a bathochromic (red) shift of the absorption maximum, indicating the stronger electron-donating ability of the methylthio group. rsc.org

Fluorescence spectroscopy can provide information about the excited state properties of the molecule. Many dicyanopyrazine derivatives are weakly or non-emissive. rsc.org The fluorescence properties of this compound would depend on the efficiency of radiative versus non-radiative decay pathways from its excited state.

Theoretical and Computational Investigations of 3,6 Bis Methylthio Pyridazine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 3,6-bis(methylthio)pyridazine. These calculations, often employing Density Functional Theory (DFT), provide valuable information about the electronic structure, molecular orbitals, and reactivity of the molecule.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and less stable. researchgate.net

For instance, in a study of related pyrimidine (B1678525) derivatives, DFT calculations revealed that the introduction of different substituent groups significantly influences the HOMO and LUMO energy levels. beilstein-journals.org Electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups have the opposite effect. beilstein-journals.org This modulation of the frontier orbitals is key to tuning the electronic and optical properties of these compounds for various applications.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study hyper-conjugative interactions and electron delocalization within the molecule. researchgate.net This analysis provides insights into the stability of the molecule arising from charge transfer between occupied and unoccupied orbitals.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Pyrimidine Derivative

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|

Data sourced from a study on a related thiourea (B124793) derivative, illustrating the type of data obtained from these calculations. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT has proven to be an invaluable tool for elucidating the mechanisms of reactions involving pyridazine (B1198779) derivatives. unige.ch It allows for the detailed study of reaction pathways, the identification of intermediates, and the characterization of transition states.

For example, DFT calculations have been used to investigate the inverse electron demand Diels-Alder (iEDDA) reactions of 1,2,4,5-tetrazines, which are precursors to pyridazines. acs.org These studies help in understanding the regioselectivity and the factors that influence the reaction rate.

In a study on the reaction of 3,6-bis(methylthio)-1,2,4,5-tetrazine with enamines, computational studies were used to verify the proposed mechanism involving solvent hydrogen bonding. nih.gov DFT calculations can also be employed to model the transition states of various reactions, providing insights into the activation energies and the feasibility of different reaction pathways.

The use of DFT in conjunction with experimental data provides a comprehensive understanding of the chemical behavior of this compound and its derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

For a molecule like this compound, MD simulations could be used to:

Explore the rotational freedom of the methylthio groups and identify the most stable conformations.

Simulate the behavior of the molecule in different solvents to understand solvation effects.

Investigate how the molecule interacts with other molecules, such as biological macromolecules or other components in a material.

The AMBER and GROMACS software packages are commonly used for performing MD simulations. thno.org The results of these simulations can be visualized using programs like Visual Molecular Dynamics (VMD). thno.org

Ligand Field Theory and Computational Modeling of Metal Complexes Involving Pyridazine

Pyridazine derivatives, including this compound, can act as ligands in coordination chemistry, forming complexes with various metal ions. Ligand Field Theory (LFT) and other computational models are used to understand the electronic structure and properties of these metal complexes. rsc.orgwhiterose.ac.uk

LFT is a quantum-mechanical model that describes the splitting of d-orbitals in transition metal complexes due to the surrounding ligands. rsc.orgwhiterose.ac.uk This model is crucial for explaining the spectroscopic, magnetic, and thermodynamic properties of these complexes.

Computational approaches like Ligand Field Molecular Mechanics (LFMM) incorporate LFT principles into a molecular mechanics framework. researchgate.netacs.org This allows for the modeling of the structures and spin-state energetics of transition metal complexes. researchgate.net DFT is also widely used to study metal complexes, providing insights into bonding, electronic structure, and reactivity. unige.ch

These computational tools are essential for designing new metal complexes with specific properties for applications in catalysis, materials science, and medicine.

Chemoinformatics and Database Mining for Pyridazine Derivatives

Chemoinformatics involves the use of computational methods to analyze and manage chemical data. mdpi.com This field plays a crucial role in the discovery and development of new pyridazine derivatives with desired properties.

Databases such as ChEMBL, PubChem, and the Cambridge Structural Database are valuable resources for retrieving information about known pyridazine derivatives. ontosight.aiuni.luwavefun.com This information can be used for various purposes, including:

Quantitative Structure-Activity Relationship (QSAR) studies: QSAR models are developed to correlate the chemical structure of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of new, untested compounds.

Virtual screening: Large chemical libraries can be computationally screened to identify potential hits for a specific biological target.

Library design: Chemoinformatics tools can be used to design combinatorial libraries of pyridazine derivatives with diverse chemical properties.

Machine learning techniques are increasingly being used in chemoinformatics for tasks such as QSAR modeling and data mining. nih.govmdpi.com These methods can handle large and complex datasets, accelerating the process of drug discovery and materials design.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,6-bis(methylthio)-1,2,4,5-tetrazine |

Exploration of Advanced Material Science and Catalytic Applications of Pyridazine Frameworks

Pyridazine-Based Ligands in Homogeneous and Heterogeneous Catalysis

The electron-deficient nature of the pyridazine (B1198779) ring, combined with the coordinating ability of its two nitrogen atoms, makes it a compelling structural motif for the development of ligands for catalysis. researchgate.net While direct catalytic applications of 3,6-Bis(methylthio)pyridazine as a ligand are not extensively documented, its structure provides a versatile platform for designing more complex catalytic systems. It often serves as a key building block, where the methylthio groups can be displaced or modified to create ligands with tailored properties.

Design Principles for Pyridazine-Containing Catalytic Systems

The design of effective pyridazine-based catalysts hinges on several key principles derived from the heterocycle's intrinsic properties. The two adjacent nitrogen atoms can chelate to a metal center, forming a stable five-membered ring that influences the metal's coordination geometry and electronic environment. The inherent π-deficiency of the pyridazine ring can modulate the electron density at the metal center, impacting its catalytic activity. liberty.edu

In the case of this compound, the methylthio (-SMe) groups at the C3 and C6 positions are crucial design elements. These groups are electron-donating, which can partially offset the electron-withdrawing nature of the pyridazine ring. Furthermore, the sulfur atoms themselves can act as soft donor sites for coordination with certain metals. A primary design strategy involves using this compound as a precursor. For instance, it is a known, sometimes undesired, by-product in the synthesis of 3-chloro-6-(methylthio)pyridazine (B1616790) from 3,6-dichloropyridazine (B152260), highlighting the reactivity of the chloro-positions which are often used for ligand elaboration. Functionalization strategies, such as directed metalation at the C4 or C5 positions of the pyridazine ring, allow for the introduction of additional coordinating groups, transforming the simple pyridazine core into a multidentate ligand capable of forming highly stable and reactive metal complexes. researchgate.net

Mechanistic Studies of Pyridazine-Mediated Catalytic Cycles

Specific mechanistic studies involving catalytic cycles mediated directly by this compound are not prominent in the literature. However, insights can be drawn from theoretical and experimental studies on related pyridazine-ligated systems. For example, theoretical studies on the osmium-catalyzed asymmetric dihydroxylation using a bis(dihydroquinidine)-3,6-pyridazine ligand have elucidated the transition states and explained the origin of enantioselectivity, showcasing the pyridazine linker's role in orienting the substrate and chiral auxiliaries. scilit.com

In a hypothetical catalytic cycle, a metal complex of a ligand derived from this compound would likely involve the pyridazine nitrogen atoms stabilizing the metal center. The electronic properties of the pyridazine ring would influence the oxidative addition and reductive elimination steps. The substituents at the 3 and 6 positions are critical; the methylthio groups could influence the catalyst's solubility and stability or could be modified into more robust coordinating arms that actively participate in the catalytic turnover.

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Pyridazine Units

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The pyridazine scaffold is an excellent candidate for inclusion in MOFs due to its rigid structure and the divergent positioning of its nitrogen atoms and other functional groups.

While this compound itself has not been reported as a primary linker in MOF synthesis, its structural analogue, pyridazine-3,6-dicarboxylic acid , has been successfully used to construct lanthanide-based MOFs. nih.gov These frameworks demonstrate the suitability of the 3,6-disubstituted pyridazine core for creating robust, porous structures. In one study, terbium (Tb) and dysprosium (Dy) MOFs were synthesized using this linker, resulting in materials with high thermal stability. nih.gov This suggests a viable pathway for this compound, where the methylthio groups could potentially be oxidized to form sulfonate or carboxylate functionalities capable of acting as effective linkers for MOF construction.

| Framework Name | Metal Ion (Ln) | Pyridazine-Based Linker | Key Application | Reference |

|---|---|---|---|---|

| [Tb₂(Pym-3,6-dca)(O₂⁻)(H₂O)] | Terbium (Tb) | Pyridazine-3,6-dicarboxylic acid | Luminescent Sensing, Photocatalysis | nih.gov |

| [Dy₂(Pym-3,6-dca)(O₂⁻)(H₂O)] | Dysprosium (Dy) | Pyridazine-3,6-dicarboxylic acid | Comparative study in sensing | nih.gov |

Pyridazine Derivatives in Organic Electronic Materials (e.g., OLEDs, OFETs, Solar Cells)

The electron-deficient character of the pyridazine ring makes it an excellent "acceptor" unit in the design of organic electronic materials. When combined with electron "donor" moieties, it can form molecules with strong intramolecular charge-transfer (ICT) characteristics, which are essential for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic solar cells. mdpi.com

This compound features an electron-accepting pyridazine core functionalized with moderately electron-donating methylthio groups, establishing a basic donor-acceptor-donor architecture. While this specific compound has not been deployed in devices, more complex derivatives have shown significant promise. For example, pyridazine derivatives linked to potent donor groups like phenoxazine (B87303) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) exhibit Thermally Activated Delayed Fluorescence (TADF), a crucial mechanism for achieving high efficiency in third-generation OLEDs. mdpi.com These materials leverage the energy gap between the singlet and triplet excited states, which is modulated by the pyridazine acceptor core. The research in this area indicates that the pyridazine scaffold is a viable component for creating next-generation organic semiconductors. liberty.edumdpi.com

| Compound Name | Donor Moiety | Acceptor Core | Emission Wavelength (nm) | Key Property | Reference |

|---|---|---|---|---|---|

| 2PO-PYD | Phenoxazine | Pyridazine | 534 | Thermally Activated Delayed Fluorescence (TADF) | mdpi.com |

| 2AC-PYD | 9,9-dimethyl-9,10-dihydroacridine | Pyridazine | 609 | Thermally Activated Delayed Fluorescence (TADF) | mdpi.com |

Pyridazine-Based Sensors and Probes for Analytical Chemistry

The unique electronic and coordination properties of pyridazine derivatives make them suitable for applications in chemical sensing. Donor-acceptor systems based on pyridazine can exhibit changes in their fluorescence or absorption properties upon interaction with external analytes, forming the basis for stimuli-responsive materials. researchgate.net

A compelling demonstration of this potential is found in the MOF constructed from pyridazine-3,6-dicarboxylic acid and terbium. nih.gov This material exhibits intense green photoluminescence, which is efficiently quenched in the presence of specific analytes. It functions as a highly sensitive "turn-off" fluorescence sensor for detecting o-nitrobenzoic acid and riboflavin (B1680620) (Vitamin B2) in aqueous solutions, with limits of detection in the parts-per-million range. nih.gov The sensing mechanism involves resonance energy transfer and competitive absorption between the analyte and the MOF's luminescent framework. nih.gov This work highlights how the 3,6-disubstituted pyridazine framework can be integrated into advanced materials for high-performance chemical sensing.

| Analyte | Sensing Type | Limit of Detection (LOD) | Quenching Mechanism | Reference |

|---|---|---|---|---|

| o-Nitrobenzoic acid | "Turn-off" Fluorescence | 0.30 ppm | Resonance Energy Transfer / Photocompetitive Absorption | nih.gov |

| Riboflavin | "Turn-off" Fluorescence | 0.31 ppm | Resonance Energy Transfer / Photocompetitive Absorption | nih.gov |

Applications in Polymer Science and High-Performance Materials

The incorporation of heterocyclic rings into polymer backbones is a well-established strategy for enhancing thermal stability, flame retardancy, and mechanical properties. The nitrogen-rich pyridazine ring is particularly effective in this regard.

A notable example involves the use of 3,6-dichloropyridazine as a precursor to synthesize a novel phthalonitrile (B49051) monomer, 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD). mdpi.com This monomer can be thermally cured to produce a poly(BCPD) resin. The resulting thermoset polymer exhibits outstanding thermal performance, with a glass transition temperature exceeding 400 °C and a 5% weight loss temperature of 539 °C in a nitrogen atmosphere. mdpi.com The presence of the pyridazine ring in the polymer structure contributes significantly to its high char yield and excellent heat resistance. mdpi.com This demonstrates the potential of utilizing 3,6-disubstituted pyridazines, including this compound, as building blocks for creating high-performance polymers for demanding applications in the aerospace and electronics industries.

| Property | Value (Cured at 370 °C) | Atmosphere | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | > 400 °C | N/A | mdpi.com |

| 5% Weight Loss Temperature (Td5) | 539 °C | N₂ | mdpi.com |

| Char Yield at 800 °C | 79% | N₂ | mdpi.com |

Pyridazine Compounds in Agrochemical Research

The pyridazine nucleus is a significant heterocyclic scaffold that has garnered considerable attention in the field of agrochemical research due to the diverse biological activities exhibited by its derivatives. researchgate.netresearchgate.netresearchgate.net Compounds incorporating the pyridazine ring system have been investigated for a range of applications, including as herbicides, fungicides, and insecticides. researchgate.netresearchgate.net The inherent chemical properties of the pyridazine structure allow for extensive functionalization, leading to a wide array of derivatives with varying degrees of biological efficacy.

Research into pyridazine-based agrochemicals has explored how different substituents on the pyridazine ring influence their activity. For instance, studies on various pyridazine derivatives have demonstrated that the introduction of specific functional groups can lead to potent herbicidal, bohrium.comtandfonline.comnih.gov insecticidal, nih.govbibliomed.org and fungicidal properties. mdpi.com The structure-activity relationship (SAR) is a key focus in this area of research, aiming to optimize the biological performance of these compounds. researchgate.netnih.govnih.gov

While the broader class of pyridazine derivatives has been the subject of extensive study in agrochemical science, detailed research findings and specific data on the herbicidal, fungicidal, or insecticidal activities of this compound are not extensively documented in publicly available scientific literature. The general methodology for synthesizing such thioethers often involves the nucleophilic substitution of a dihalo-pyridazine precursor, such as 3,6-dichloropyridazine, with a corresponding thiol, in this case, methyl mercaptan. tandfonline.com An article from 1963 by Tamura and Jojima describes the preparation of various pyridazyl ethers and certain thioethers from 3,6-dichloropyridazine for the purpose of herbicidal evaluation, indicating that thioether derivatives of pyridazine were of interest in agrochemical research. tandfonline.com However, specific biological activity data for this compound was not provided in the accessed literature.

The exploration of pyridazine derivatives in agrochemicals remains an active area of research. researchgate.net Scientists continue to synthesize and screen new compounds based on this scaffold to discover novel and effective crop protection agents. bohrium.comnih.govnih.gov These investigations often involve modifying the substituents at various positions of the pyridazine ring to enhance potency and selectivity. researchgate.netnih.govnih.gov

Given the absence of specific agrochemical activity data for this compound in the reviewed sources, a detailed presentation of its research findings with data tables, as initially outlined, cannot be provided. The available information confirms the general importance of the pyridazine framework in agrochemical discovery, but does not offer specific insights into this particular compound's performance as a herbicide, fungicide, or insecticide.

Development and Research of Advanced Derivatives and Analogues of 3,6 Bis Methylthio Pyridazine

Functionalization Strategies for Methylthio Groups and other Substituents

The functionalization of the 3,6-bis(methylthio)pyridazine scaffold is primarily centered on the reactivity of the methylthio groups and the hydrogen atoms on the pyridazine (B1198779) ring. Key strategies include metalation followed by electrophilic quench and transition-metal-catalyzed cross-coupling reactions.

One prominent strategy involves the regioselective metalation of the pyridazine ring using hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), or magnesium and zinc-based reagents like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. acs.orgrsc.org These reagents can selectively deprotonate the pyridazine ring at specific positions, creating organometallic intermediates that can then react with a variety of electrophiles. For instance, the magnesiation of a 3-alkylthio-6-chloropyridazine derivative with TMPMgCl·LiCl allows for the introduction of substituents at the 4-position of the pyridazine ring. acs.org The choice of the metalating agent and the reaction conditions can control the site of functionalization.

Transition-metal-catalyzed cross-coupling reactions represent another powerful tool for the derivatization of the pyridazine core. The methylthio groups can act as leaving groups in certain cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. For example, in a 6-chloro-3,4-bis(methylthio)pyridazine system, the chlorine atom at the 6-position can be selectively substituted with an aryl group using a nickel catalyst. Subsequently, a palladium catalyst can be employed to introduce a different aryl group at the 4-position, and a more reactive palladium catalyst system can then facilitate the arylation at the 3-position by displacing the methylthio group. acs.orgnih.gov This stepwise, catalyst-controlled approach enables the synthesis of tri- or tetra-functionalized pyridazines with high regioselectivity. acs.orgnih.gov

Commonly employed cross-coupling reactions for the functionalization of pyridazine scaffolds include the Suzuki-Miyaura and Negishi couplings. acs.orgacs.org These reactions allow for the introduction of a wide range of aryl and heteroaryl substituents.

| Reagent/Catalyst System | Position of Functionalization | Type of Reaction | Reference |

| TMPMgCl·LiCl | C-4 | Metalation-electrophilic quench | acs.org |

| Ni(acac)2 / Xantphos | C-6 (Cl replacement) | Negishi cross-coupling | acs.org |

| Pd(OAc)2 / SPhos | C-4 (SMe replacement) | Negishi cross-coupling | acs.org |

| Pd-PEPPSI-SiPr | C-3 (SMe replacement) | Negishi cross-coupling | acs.org |

| Pd(PPh3)4 | C-3 (Br replacement) | Suzuki-Miyaura cross-coupling | acs.org |

Ring Modification and Heteroatom Exchange Strategies

Modification of the pyridazine ring itself, including ring transformation and heteroatom exchange, offers pathways to novel heterocyclic systems. While less common than substituent functionalization, these strategies can dramatically alter the electronic and steric properties of the core scaffold.

One reported ring transformation involves the reaction of halo-substituted fused pyridazines with ynamines, leading to a cleavage of the nitrogen-nitrogen bond of the pyridazine ring and the formation of polysubstituted pyridines. acs.org This type of transformation highlights the potential for the complete rearrangement of the pyridazine core under specific reaction conditions.

Another approach to ring modification is through "skeletal editing," a strategy that allows for the direct replacement of a ring atom. For example, a carbon-to-nitrogen atom replacement has been demonstrated to convert pyridines into pyridazines. rsc.org While not starting from this compound, this concept opens up possibilities for the reverse transformation or other heteroatom exchanges within the pyridazine ring.

Furthermore, pyridazine derivatives can undergo ring contraction to form pyrazoles under certain conditions. For instance, the treatment of phenyl(4-pyridazinyl)methanols with p-toluenesulfonic acid at elevated temperatures can lead to the formation of C-4 substituted pyrazole (B372694) derivatives. acs.org

Synthesis of Poly-substituted and Condensed Pyridazine Systems

Building upon the functionalization strategies for the pyridazine core, researchers have developed methods to synthesize highly substituted and fused pyridazine systems. These more complex structures are of interest for their potential applications in materials science and medicinal chemistry.

The synthesis of polysubstituted pyridazines often starts from readily available and highly reactive precursors, such as 3,6-dichloropyridazine (B152260). This starting material can undergo sequential nucleophilic substitution and cross-coupling reactions to introduce a variety of substituents at the 3- and 6-positions. These functionalized pyridazines can then serve as building blocks for more complex derivatives.

Condensed pyridazine systems, where the pyridazine ring is fused with another heterocyclic or carbocyclic ring, are of significant interest. For example, thieno[2,3-c]pyridazines and 1H-pyrazolo[3,4-c]pyridazines can be synthesized from appropriately substituted pyridazine precursors. acs.org The synthesis of pyrazolo[3,4-c]pyridazines can be achieved through the cyclization of a pyridazine derivative bearing a cyano group and a thione with hydrazine (B178648) hydrate (B1144303). acs.org Similarly, the synthesis of thieno[2,3-c]pyridazines can be accomplished through intramolecular cyclization reactions of pyridazines with appropriate functional groups.

The following table summarizes some examples of condensed pyridazine systems synthesized from pyridazine precursors:

| Starting Pyridazine Derivative | Reagents and Conditions | Condensed System Formed | Reference |

| 4-cyano-5,6-dimethylpyridazine-3(2H)-thione | Hydrazine hydrate | 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine | acs.org |

| Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate | Hydrazine hydrate or N-monosubstituted hydrazines | Pyrazolo[3,4-c]pyridazine derivatives | acs.org |

| Substituted 3-alkylthio-6-chloropyridazines | Multi-step synthesis involving metalation and cyclization | Thieno[2,3-c]pyridazines | acs.org |

Stereoselective Synthesis of Chiral Pyridazine Derivatives

The introduction of chirality into pyridazine derivatives is a key area of research, as stereochemistry plays a crucial role in the biological activity and material properties of molecules. Several strategies have been developed for the stereoselective synthesis of chiral pyridazine derivatives.

One direct approach is the asymmetric dearomatization of the pyridazine ring. The use of a chiral copper hydride (CuH) complex as a catalyst has been shown to effect the enantioselective 1,4-dearomatization of pyridazines, leading to the formation of enantioenriched dihydropyridazines. acs.org This method allows for the direct creation of stereocenters on the pyridazine scaffold.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. While specific applications to this compound are not extensively documented, the general principle is applicable. For example, chiral catalysts incorporating pyridazine and phthalazine (B143731) scaffolds have been used to induce asymmetry in dihydroxylation reactions. rsc.org

Another strategy involves the use of chiral building blocks in the synthesis of pyridazine derivatives. For instance, a chiral N,N′-bis(squaryl)-3,6-pyridazinylene bis(methylamine) has been synthesized by reacting 3,6-diformylpyridazine with a chiral reactant, methyl lactamate. acs.org This approach transfers the chirality from the starting material to the final pyridazine product.

Furthermore, the sulfur atoms in this compound offer a potential handle for introducing chirality. The oxidation of the methylthio groups to sulfoxides would create new stereocenters. Asymmetric induction by chiral sulfoxides has been demonstrated in the ortho-metalation of diazines, suggesting that chiral pyridazinyl sulfoxides could be valuable intermediates in stereoselective synthesis. rsc.org

Supramolecular Chemistry of Pyridazine Scaffolds

The pyridazine ring possesses unique physicochemical properties that make it an interesting building block for supramolecular chemistry. Its two adjacent nitrogen atoms are effective hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking interactions. nih.gov These non-covalent interactions can be harnessed to construct well-defined supramolecular architectures.

The robust hydrogen-bonding capability of the pyridazine nitrogen atoms is a key feature of its supramolecular chemistry. Pyridazines can form strong and directional hydrogen bonds with suitable donor molecules, such as carboxylic acids. nih.gov These interactions are fundamental in the formation of co-crystals and other self-assembled structures. acs.org

Pyridazine derivatives have been utilized as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org The nitrogen atoms of the pyridazine ring can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. The geometry and electronic properties of the pyridazine ligand can influence the structure and properties of the resulting coordination polymer.

The self-assembly of pyridazine-containing molecules can lead to the formation of complex supramolecular structures. For example, helical pyridine-pyridazine oligomers have been shown to self-assemble through intermolecular π-π stacking to form supramolecular nanochannels. rsc.org These nanochannels can recognize and transport ions, demonstrating the potential of pyridazine-based scaffolds in the development of functional supramolecular materials.

While the supramolecular chemistry of this compound itself is not extensively detailed in the literature, the principles derived from the study of other pyridazine scaffolds are applicable. The methylthio groups would be expected to influence the lipophilicity and steric profile of the molecule, which could in turn affect its self-assembly and crystal packing behavior.

| Supramolecular Interaction | Interacting Partners | Resulting Architecture | Reference |

| Hydrogen Bonding | Carboxylic acids | Co-crystals | acs.orgnih.gov |

| π-π Stacking | Aromatic rings (e.g., in proteins) | Drug-target complexes | nih.gov |

| Metal Coordination | Metal ions | Coordination polymers, MOFs | acs.org |

| Intermolecular π-stacking | Helical pyridine-pyridazine oligomers | Supramolecular nanochannels | rsc.org |

Mechanistic Studies on the Intermolecular Interactions of 3,6 Bis Methylthio Pyridazine and Its Derivatives

Host-Guest Chemistry and Molecular Recognition

The inherent electronic and structural features of the pyridazine (B1198779) core make it a compelling scaffold for molecular recognition and host-guest chemistry. nih.gov The two adjacent nitrogen atoms act as robust hydrogen bond acceptors, while the electron-deficient nature of the aromatic ring allows for dipole-dipole and π-π stacking interactions. nih.gov These properties enable pyridazine derivatives to be recognized and bound by larger host molecules.

The recognition process can be highly specific, relying on the precise geometric and electronic complementarity between the host and the guest molecule. For pyridazine derivatives, this recognition is often exploited in drug design, where the molecule acts as a guest that binds to the active site of a biological receptor (the host). nih.govresearchgate.net

Table 1: Physicochemical Properties of Pyridazine Relevant to Molecular Recognition

| Property | Description | Significance in Recognition |

|---|---|---|

| Dipole Moment | High dipole moment due to the two adjacent nitrogen atoms. nih.gov | Promotes dipole-dipole interactions with polar hosts. nih.gov |

| Hydrogen Bonding | The two ring nitrogen atoms act as strong H-bond acceptors. nih.govresearchgate.net | Enables specific binding to hosts with H-bond donor groups. nih.gov |

| π-π Stacking | The electron-deficient aromatic ring can stack with electron-rich aromatic systems. nih.gov | Contributes to the stability of complexes with aromatic hosts. nih.gov |

| Lewis Basicity | Nitrogen and sulfur atoms possess lone pairs of electrons. mdpi.com | Allows for coordination with metal-containing hosts or other Lewis acidic sites. mdpi.com |

Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the predictable control of intermolecular interactions to design solid-state architectures with desired properties. For pyridazine derivatives, non-covalent interactions such as hydrogen bonds, C–H···π interactions, and π-π stacking are instrumental in dictating the crystal packing.

While the specific crystal structure of 3,6-Bis(methylthio)pyridazine is not publicly available, detailed analyses of closely related structures provide significant insight. For instance, a Hirshfeld surface analysis performed on methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, a derivative of 3,6-disubstituted pyridazine, quantitatively elucidates the key non-covalent interactions responsible for its crystal packing. nih.gov

The analysis reveals that the crystal packing is dominated by H···H, H···C/C···H, and H···N/N···H contacts. nih.gov These findings underscore the importance of even weak hydrogen bonds and van der Waals forces in the formation of the supramolecular assembly. nih.gov In the case of this compound, one would anticipate similar interactions, with the addition of potential contributions from sulfur-mediated contacts (e.g., S···H or S···S interactions), which are known to influence the packing of sulfur-containing organic molecules. The interplay between these various forces determines the final three-dimensional structure of the crystal.

Table 2: Contribution of Intermolecular Contacts in a 3,6-Disubstituted Pyridazine Derivative Crystal Data from the Hirshfeld surface analysis of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 39.7% | Represents the most significant contribution, highlighting the importance of van der Waals forces. |

| H···C / C···H | 27.5% | Indicates the presence of C–H···π interactions, which are crucial for packing. |

| H···N / N···H | 15.5% | Shows the role of weak C–H···N hydrogen bonds involving the pyridazine and pyridine (B92270) nitrogen atoms. |

| O···H / H···O | 11.1% | Relates to interactions involving the oxygen atoms of the carboxylate group in this specific derivative. |

Interactions with Surfaces and Interfaces

The interaction of pyridazine derivatives with surfaces is critical for applications such as corrosion inhibition and catalysis. These interactions are typically driven by the formation of coordination bonds between the heteroatoms of the molecule and the atoms of the surface.

Experimental studies have shown that pyridazine-containing systems can act as effective corrosion inhibitors, a function that inherently relies on strong adsorption to a metal surface. nih.gov Theoretical studies on the adsorption of related heterocyclic molecules, such as pyridine derivatives on platinum and aluminum surfaces, provide a mechanistic framework for understanding these interactions. mdpi.combiointerfaceresearch.com These studies indicate that molecules adsorb onto the metal surface via chemical bonds (chemisorption), primarily through the nitrogen atoms of the heterocyclic ring. mdpi.combiointerfaceresearch.com

For this compound, two primary modes of surface interaction are plausible:

Nitrogen Coordination: The lone pair electrons on the two pyridazine nitrogen atoms can form coordinate bonds with the metal atoms on the surface. This is often the dominant interaction for nitrogen heterocycles. biointerfaceresearch.com

Sulfur Coordination: The sulfur atoms of the methylthio groups offer additional sites for coordination with the surface, potentially leading to a more stable and robustly adsorbed layer.

The molecule would likely adsorb in a planar or slightly tilted orientation to maximize the contact between its active centers (N and S atoms) and the surface, forming a protective film. mdpi.com

Table 3: Summary of Findings from Adsorption Studies of Related Heterocycles

| Molecule/System | Surface | Key Findings | Reference |

|---|---|---|---|

| Pyridine Amide Derivatives | Pt(111) | Molecules chemisorb on the surface; active centers are the pyridine ring N atom and substituent atoms (O, N). | mdpi.com |

| Pyridine & Picolines | Al(111) | Adsorption occurs via the formation of N-Al bonds between the pyridine ring and the surface. | biointerfaceresearch.com |

Self-Assembly Processes of Pyridazine Derivatives

The defined geometry and coordination capabilities of 3,6-disubstituted pyridazines make them excellent building blocks for the construction of supramolecular structures through self-assembly. In these processes, individual molecules spontaneously organize into larger, well-defined architectures held together by non-covalent interactions.

A prominent strategy involves using the pyridazine core as a ligand to coordinate with metal ions. For example, derivatives such as 3,6-bis(1H-1,2,3-triazol-4-yl)pyridazines have been shown to self-assemble with copper(I) and silver(I) ions. nih.gov In this process, the pyridazine acts as a ditopic ligand, bridging two metal centers. The combination of the ligand's bite angle and the coordination preference of the metal ion directs the assembly into specific, predictable structures, such as [2x2] supramolecular grids. nih.gov

The resulting assembly is a discrete, box-like structure where four ligand molecules are held together by four metal ions at the corners. This process is highly dependent on factors like solvent, temperature, and the specific nature of the substituents on the pyridazine ring. While this example uses triazolyl substituents, the underlying principle applies to this compound as well. The nitrogen atoms of the pyridazine ring, and potentially the sulfur atoms, could coordinate with suitable metal ions to drive the formation of analogous metallo-supramolecular architectures.

Emerging Methodologies and Future Research Directions in 3,6 Bis Methylthio Pyridazine Chemistry

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of pyridazine (B1198779) derivatives. nih.gov These computational tools can analyze vast datasets to identify patterns and relationships that are not immediately obvious to human researchers, thereby accelerating the development of new molecules with desired properties. mit.edu

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this integration. nih.govfrontiersin.org These models use molecular descriptors—numerical representations of a molecule's structural and physicochemical properties—to predict characteristics like biological activity, toxicity, and material properties. nih.govscribd.com For pyridazine compounds, ML algorithms such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are being employed to build robust predictive models. researchgate.netsemanticscholar.orgnih.gov

A recent study on pyridazine corrosion inhibitors demonstrated the power of ML. researchgate.net By employing models like Gradient Boosting (GB), Random Forest (RF), and k-Nearest Neighbor (KNN), researchers could accurately predict the corrosion inhibition efficiency. researchgate.net The study highlighted a significant enhancement in predictive accuracy after augmenting the training dataset with virtual samples, showcasing how ML can overcome limitations of sparse experimental data. researchgate.net Such approaches are instrumental in efficiently designing and screening new candidate molecules, bridging the gap between theoretical research and experimental synthesis. researchgate.net

The application of these technologies allows for the in silico screening of vast virtual libraries of pyridazine derivatives, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. This not only saves considerable time and resources but also enables a more intelligent and targeted search of chemical space. nih.govharvard.edu

Table 1: Machine Learning Models in Pyridazine Research

| Model Type | Application | Predicted Property | Reference |

|---|---|---|---|

| Gradient Boosting (GB) | Corrosion Inhibitor Design | Corrosion Inhibition Efficiency | researchgate.net |

| Random Forest (RF) | Corrosion Inhibitor Design | Corrosion Inhibition Efficiency | researchgate.net |

| k-Nearest Neighbor (KNN) | Corrosion Inhibitor Design | Corrosion Inhibition Efficiency | researchgate.net |

| Artificial Neural Network (ANN) | Antiproliferative Agents | Biological Activity | semanticscholar.org |

High-Throughput Screening for Novel Reactivity and Applications

High-Throughput Screening (HTS) is a powerful methodology that enables the rapid testing of large numbers of chemical compounds for a specific biological or chemical activity. nih.gov In the context of 3,6-Bis(methylthio)pyridazine and its chemical space, HTS is crucial for discovering novel reactions, catalysts, and applications that would be impractical to find through traditional, low-throughput methods. nih.govnih.gov

Modern HTS platforms can screen thousands or even millions of compounds in a short period. nih.gov For pyridazine chemistry, this involves creating diverse libraries of derivatives and testing them against various biological targets (e.g., enzymes, receptors) or under different reaction conditions. nih.gov For instance, a high-throughput virtual screening (HTVS) campaign can computationally dock a large library of pyridazine-based molecules into the active site of a target protein to identify potential drug candidates. nih.govnih.gov This is often followed by experimental validation of the top hits. nih.gov

One innovative HTS approach involves a miniaturizable purification method that allows for the rapid, high-throughput isolation of products from complex reaction mixtures. nih.gov This technique can be applied to discover new chemical transformations by screening combinations of substrates and reagents under various conditions. nih.gov Such platforms accelerate the discovery of novel reactivity for scaffolds like pyridazine, expanding the synthetic toolbox available to chemists. organic-chemistry.org

The results from HTS campaigns provide valuable structure-activity relationship (SAR) data, which can then be used to train the machine learning models discussed in the previous section, creating a synergistic cycle of discovery and optimization. nih.gov

Sustainable Chemistry Initiatives in Pyridazine Research

The principles of green and sustainable chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyridazines. researchgate.netbenthamdirect.comeurekaselect.com The goal is to develop chemical processes that are more environmentally friendly, cost-effective, and safer. organic-chemistry.orgtandfonline.com

Key initiatives in sustainable pyridazine research include:

Metal-Free Catalysis : Developing synthetic routes that avoid the use of heavy metal catalysts, which are often toxic and expensive. For example, a metal-free, aza-Diels-Alder reaction has been developed for the synthesis of pyridazine derivatives, offering a sustainable alternative to traditional metal-catalyzed methods. organic-chemistry.org

Microwave-Assisted Synthesis : Using microwave irradiation as an energy source can dramatically reduce reaction times, increase yields, and minimize the formation of byproducts compared to conventional heating methods. ekb.egresearchgate.net

Solvent-Free and Aqueous Reactions : Conducting reactions in the absence of volatile organic solvents or using water as a benign solvent reduces environmental impact. eurekaselect.comtandfonline.com Techniques like grinding solid reactants together (mechanochemistry) represent a solvent-free approach that has been successfully applied to the synthesis of pyridazinone derivatives. ekb.eg

Multicomponent Reactions (MCRs) : MCRs involve combining three or more reactants in a single step to form a complex product, which improves atom economy and reduces waste. eurekaselect.com

These green chemistry approaches not only lessen the environmental footprint of pyridazine synthesis but also often lead to more efficient and economical production methods. tandfonline.comekb.eg

Table 2: Comparison of Synthetic Methodologies for Pyridazine Derivatives

| Methodology | Principle | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Use of traditional heat sources (e.g., oil bath). | Well-established and widely used. | ekb.eg |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Faster reaction times, higher yields, fewer side products. | ekb.egresearchgate.net |

| Grinding (Mechanochemistry) | Mechanical force is used to initiate reactions between solids. | Solvent-free, simple, energy-efficient. | ekb.eg |

Interdisciplinary Research Opportunities involving Pyridazine Scaffolds

The unique physicochemical properties of the pyridazine ring—such as its high dipole moment, hydrogen-bonding capacity, and structural rigidity—make it a "privileged scaffold" for interdisciplinary research. nih.govnih.govnih.gov This means the pyridazine core is a versatile building block for creating functional molecules in a wide range of scientific fields. researchgate.net

Medicinal Chemistry : This is the most prominent area for pyridazine applications. The scaffold is a key component in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.netnih.govresearchgate.net The imidazo[1,2-b]pyridazine (B131497) scaffold, for example, is found in the successful kinase inhibitor ponatinib, spurring further research into related derivatives for various therapeutic uses. nih.gov The ability of the pyridazine ring to modulate properties like solubility and metabolic stability makes it highly valuable in drug design. nih.govnih.gov

Agrochemicals : Pyridazine derivatives are crucial in the development of modern crop protection agents. nbinno.com They form the core structure of various herbicides, fungicides, and insecticides. researchgate.netresearchgate.nettandfonline.com For instance, certain pyridazine compounds have been developed as potent herbicides that target the phytoene (B131915) desaturase (PDS) enzyme in weeds. acs.org Researchers are also exploring pyridazines as plant growth regulators. researchgate.net

Materials Science : The planar structure and electronic properties of the pyridazine ring make it an attractive component for advanced materials. rsc.org Nitrogen-rich pyridazine derivatives are being investigated for the development of high-energy density materials (HEDMs) due to their high heats of formation and ability to form dense crystal packing structures through π-π stacking interactions. rsc.orgd-nb.info

The continued exploration of the pyridazine scaffold across these diverse disciplines is expected to yield novel solutions to pressing challenges in human health, food security, and technology.

Table 3: Interdisciplinary Applications of the Pyridazine Scaffold

| Field | Application Area | Specific Example | Reference |

|---|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Kinase inhibitors (e.g., Ponatinib) | nih.govnih.gov |

| Agrochemicals | Herbicides | Phytoene Desaturase (PDS) inhibitors | acs.org |

| Agrochemicals | Plant Growth Regulators | Lignan content modulation in plants | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Bis(methylthio)pyridazine, and how do reaction conditions influence yield and purity?